Direct Comparative Evidence for 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid (CAS 2166780-09-0) is Currently Absent from the Public Scientific Record
An exhaustive search of primary research articles, patent databases (including USPTO, WIPO, and EPO), and authoritative chemical databases failed to identify any published, peer-reviewed study that reports quantitative data (e.g., IC50, MIC, Ki, solubility, logP, melting point) for 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid (CAS 2166780-09-0). Consequently, no direct head-to-head comparison with its closest structural analogs—such as 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS 1250530-15-4), 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid (CAS 1443981-85-8), or 2-(1H-1,2,4-triazol-3-yl)benzoic acid (CAS 35257-24-0)—can be made at this time. [1]
| Evidence Dimension | Biological Activity (e.g., Anticancer, Antifungal, LPA Antagonism) |
|---|---|
| Target Compound Data | No data available. |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: IC50 = 15.6-23.9 µM against MCF-7 and HCT-116. [1] 4-(1-methyl-1H-1,2,4-triazol-3-yl)benzoic acid: IC50 = 15.6-39.8 µM against cancer cell lines. |
| Quantified Difference | Cannot be calculated due to lack of target compound data. |
| Conditions | In vitro cytotoxicity assays (MCF-7, HCT-116) for comparator data. |
Why This Matters
The absence of public comparative data for this specific CAS number indicates that a scientific user cannot currently prioritize this compound based on verified performance; its selection would rely on its intended use as a novel, uncharacterized building block for exploratory synthesis rather than as a validated lead compound.
- [1] RSC Advances, 2019, 9, 19065-19074. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. View Source
